3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid is a synthetic organic compound that features a benzothiazole ring and a butoxyphenyl group. Compounds with benzothiazole structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Butoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the But-3-enoic Acid Moiety: This can be done through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the but-3-enoic acid moiety.
Reduction: Reduction reactions could target the double bond in the but-3-enoic acid group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the butoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) could be used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) might be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its potential as an antimicrobial or anticancer agent.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzothiazole structures can interact with various molecular targets, such as enzymes or receptors, potentially affecting cellular pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenol: Known for its antimicrobial properties.
4-(4-Methoxyphenyl)-3-buten-2-one: Studied for its anti-inflammatory effects.
3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid: Similar structure but without the butoxy group.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid is unique due to the presence of both the benzothiazole ring and the butoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-(4-butoxyphenyl)but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-3-12-25-17-10-8-15(9-11-17)13-16(14-20(23)24)21-22-18-6-4-5-7-19(18)26-21/h4-11,13H,2-3,12,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDKNJJNTVVWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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